N-(4-chlorobenzyl)isonicotinamide
CAS No.:
Cat. No.: VC11194463
Molecular Formula: C13H11ClN2O
Molecular Weight: 246.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H11ClN2O |
|---|---|
| Molecular Weight | 246.69 g/mol |
| IUPAC Name | N-[(4-chlorophenyl)methyl]pyridine-4-carboxamide |
| Standard InChI | InChI=1S/C13H11ClN2O/c14-12-3-1-10(2-4-12)9-16-13(17)11-5-7-15-8-6-11/h1-8H,9H2,(H,16,17) |
| Standard InChI Key | HPXZHPZIXRIFSJ-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1CNC(=O)C2=CC=NC=C2)Cl |
| Canonical SMILES | C1=CC(=CC=C1CNC(=O)C2=CC=NC=C2)Cl |
Introduction
Chemical Structure and Physicochemical Properties
N-(4-Chlorobenzyl)isonicotinamide (molecular formula: C₁₃H₁₁ClN₂O) consists of an isonicotinamide core (pyridine-4-carboxamide) substituted at the amide nitrogen with a 4-chlorobenzyl group. The chlorobenzyl moiety introduces hydrophobicity, potentially enhancing membrane permeability, while the pyridine ring facilitates hydrogen bonding with biological targets .
Structural Analysis
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IUPAC Name: N-[(4-chlorophenyl)methyl]pyridine-4-carboxamide
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Molecular Weight: 258.7 g/mol
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Key Functional Groups:
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Pyridine-4-carboxamide: Participates in π-π stacking and hydrogen bonding.
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4-Chlorobenzyl: Enhances lipophilicity and steric bulk, influencing target selectivity.
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Table 1: Comparative Physicochemical Properties of Nicotinamide Derivatives
| Compound | Molecular Formula | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| N-(4-Chlorobenzyl)isonicotinamide | C₁₃H₁₁ClN₂O | 2.8 | 1 | 3 |
| Isonicotinamide | C₆H₆N₂O | -0.5 | 2 | 3 |
| N-(4-Fluorobenzyl)nicotinamide | C₁₃H₁₁FN₂O | 2.5 | 1 | 3 |
Synthetic Methodologies
The synthesis of N-(4-chlorobenzyl)isonicotinamide typically involves amide bond formation between isonicotinic acid derivatives and 4-chlorobenzylamine. A patent detailing analogous compounds (e.g., N-cyanomethyl-4-(trifluoromethyl)nicotinamide) provides a template for its preparation .
Reaction Scheme
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Activation of Isonicotinic Acid:
Isonicotinic acid is converted to its acyl chloride using thionyl chloride (SOCl₂). -
Nucleophilic Substitution:
The acyl chloride reacts with 4-chlorobenzylamine in the presence of a base (e.g., pyridine) to form the amide bond .
Chemical Equation:
Optimization Strategies
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Solvent Selection: Toluene or dichloromethane improves reaction homogeneity .
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Temperature Control: Reactions conducted at 60°C for 8 hours yield >90% conversion .
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Purification: Column chromatography or recrystallization achieves >95% purity.
Biological Activities and Mechanisms of Action
While direct pharmacological data for N-(4-chlorobenzyl)isonicotinamide are unavailable, structurally related compounds exhibit anticancer, antimicrobial, and enzyme-modulating properties.
Antimicrobial Effects
Analogous compounds, such as 2-amino-5-bromo-4-chloro-N-(4-chlorobenzyl)nicotinamide, show efficacy against multidrug-resistant Staphylococcus aureus (MIC: 4 µg/mL). The halogenated benzyl group may disrupt bacterial membrane integrity.
Table 2: Biological Activities of Related Nicotinamide Derivatives
| Compound | Activity | IC₅₀/MIC | Target |
|---|---|---|---|
| N-(4-Chlorobenzyl)-6-methoxynicotinamide | Anticancer (HCT116) | 0.12 µM | Topoisomerase II |
| 2-Amino-5-bromo-4-chloro-N-(4-chlorobenzyl)nicotinamide | Antimicrobial | 4 µg/mL | Bacterial cell wall |
Structure-Activity Relationship (SAR)
The biological efficacy of N-(4-chlorobenzyl)isonicotinamide is influenced by:
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Halogenation: Chlorine at the benzyl para position increases lipophilicity, improving blood-brain barrier penetration.
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Amide Orientation: The pyridine-4-carboxamide configuration optimizes hydrogen bonding with enzymatic active sites .
Modifications and Analogues
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Bromine Substitution: Replacing chlorine with bromine (e.g., 5-bromo analogs) enhances DNA intercalation but reduces solubility.
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Methoxy Groups: Adding methoxy substituents (e.g., 6-methoxy derivatives) improves anticancer selectivity.
Applications in Drug Discovery
N-(4-Chlorobenzyl)isonicotinamide serves as a versatile scaffold for developing:
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